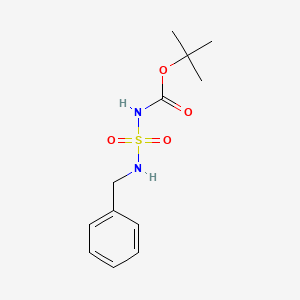

tert-butyl N-(benzylsulfamoyl)carbamate

描述

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is known for its use as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a benzylsulfamoyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(benzylsulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity. The general reaction scheme is as follows:

tert-butyl carbamate+benzylsulfonyl chloride→tert-butyl N-(benzylsulfamoyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

化学反应分析

Types of Reactions

Tert-butyl N-(benzylsulfamoyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzylsulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine as the nucleophile would yield a sulfonamide derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

科学研究应用

Tert-butyl N-(benzylsulfamoyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.

Medicine: It serves as a precursor in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical synthesis.

作用机制

The mechanism of action of tert-butyl N-(benzylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- tert-butyl N-(phenylsulfamoyl)carbamate

- tert-butyl N-(methylsulfamoyl)carbamate

- tert-butyl N-(ethylsulfamoyl)carbamate

Uniqueness

Tert-butyl N-(benzylsulfamoyl)carbamate is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules.

生物活性

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 286.35 g/mol

This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural characteristics allow it to engage in specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition. This is particularly relevant in the context of cancer treatment, where such interactions can disrupt critical pathways in tumor cells .

- Binding Affinity : The carbamate moiety enhances binding affinity through hydrogen bonding and other non-covalent interactions, which increases specificity towards molecular targets.

1. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in N-linked glycosylation, which is crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest or senescence, particularly in receptor tyrosine kinase-dependent cancer cells.

| Target Enzyme | Inhibition Type | Cell Type |

|---|---|---|

| Phosphopantetheinyl transferase | Competitive inhibition | Mycobacterium tuberculosis |

| Various glycosylation enzymes | Disruption of glycosylation | Cancer cell lines (e.g., A549) |

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, studies indicate moderate cytotoxicity against A549 lung cancer cells, with potential for further development as an antitumor agent .

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| This compound | A549 (lung cancer) | Moderate activity observed |

| Rifampicin | Mycobacterium tuberculosis | Positive control for comparison |

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focusing on tuberculosis treatment, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound was administered in vivo to mice infected with Mtb, demonstrating significant reductions in bacterial load compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation. For example, it was found to effectively inhibit the growth of several receptor tyrosine kinase-dependent cancers by blocking critical signaling pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-(benzylsulfamoyl)carbamate, and what methodologies ensure high yield and purity?

- Methodology : The compound is typically synthesized via a multi-step approach:

Condensation : React tert-butyl carbamate derivatives with benzylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Coupling : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, facilitating amide bond formation .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity.

- Key Considerations : Monitor reaction progress via TLC and confirm structure using H/C NMR and HRMS.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm, singlet), sulfamoyl (δ ~3.2 ppm), and aromatic protons (δ ~7.3–7.5 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/methanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL or SIR97 . Visualize molecular packing with ORTEP-3 .

- Data Validation : Compare experimental and computed (DFT) IR spectra to confirm functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers/acids .

- Emergency Response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Chiral Resolution :

- Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.

- Apply asymmetric catalysis: Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry .

- Data Analysis : Compare optical rotation ([α]) and circular dichroism (CD) spectra with reference standards .

Q. What computational strategies predict the reactivity and stability of this compound under varying conditions?

- Modeling Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study bond dissociation energies (e.g., tert-butyl group stability) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess hydrolysis susceptibility .

- Validation : Cross-reference computed C NMR shifts with experimental data (MAE ≤ 2 ppm) .

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be resolved?

- Case Study :

- Melting Point Variability : Differences may arise from polymorphism. Conduct DSC (differential scanning calorimetry) to identify crystalline forms .

- Solubility Conflicts : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–10) to establish pH-dependent solubility profiles .

- Table : Comparative Data from Recent Studies

| Property | Study A | Study B | Resolution Method |

|---|---|---|---|

| Melting Point | 158–160°C | 152–154°C | DSC analysis |

| Solubility (HO) | 0.12 mg/mL | 0.08 mg/mL | Shake-flask (pH 7) |

Q. Data Contradiction Analysis

Q. Why do toxicity studies report conflicting results for this compound?

- Factors :

- Impurity Profiles : Residual solvents (e.g., DCM) in early syntheses may skew acute toxicity assays. LC-MS purity checks (≥99%) are critical .

- Assay Variability : MTT assays (cell viability) vs. Ames tests (mutagenicity) have different sensitivity thresholds. Standardize protocols using OECD guidelines .

Q. Methodological Best Practices

属性

IUPAC Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590852 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147000-78-0 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。